(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone is a complex organic molecule featuring a benzo[d]thiazole moiety, a piperazine ring, and a phenoxyphenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, they have demonstrated cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzo[d]thiazole derivative is then chlorinated and methylated to introduce the 5-chloro-4-methyl substituents.
Piperazine Coupling: The chlorinated benzo[d]thiazole is reacted with piperazine to form the piperazinyl derivative.
Methanone Formation: Finally, the piperazinyl derivative is coupled with 2-phenoxybenzoyl chloride to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzo[d]thiazole derivatives in various chemical reactions.
Biology
Biologically, (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. It also shows promise in anti-inflammatory studies due to its ability to inhibit certain enzymes involved in the inflammatory response.
Medicine
In medicinal research, this compound is explored for its potential anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Bromo-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone
Uniqueness
The uniqueness of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of a benzo[d]thiazole core with a piperazine ring and a phenoxyphenyl group creates a versatile scaffold for further functionalization and optimization in drug development.
This compound , highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-20(26)11-12-22-23(17)27-25(32-22)29-15-13-28(14-16-29)24(30)19-9-5-6-10-21(19)31-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYCFVAMZUBWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.